molecular formula C6H3BrO2S B8012995 2-bromothieno[2,3-c]furan-6(4H)-one CAS No. 1374574-30-7

2-bromothieno[2,3-c]furan-6(4H)-one

Cat. No.: B8012995
CAS No.: 1374574-30-7
M. Wt: 219.06 g/mol
InChI Key: HBIDOOVHQAJXKB-UHFFFAOYSA-N
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Description

2-Bromothieno[2,3-c]furan-6(4H)-one is a heterocyclic compound featuring a fused thiophene-furan core with a bromine substituent at the 2-position. The furan ring in this compound introduces distinct electronic characteristics compared to nitrogen-containing analogs, influencing its stability, reactivity, and applications in organic synthesis or pharmaceuticals.

Properties

IUPAC Name

2-bromo-4H-thieno[2,3-c]furan-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrO2S/c7-4-1-3-2-9-6(8)5(3)10-4/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIDOOVHQAJXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)O1)SC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701292899
Record name 2-Bromothieno[2,3-c]furan-6(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374574-30-7
Record name 2-Bromothieno[2,3-c]furan-6(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374574-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromothieno[2,3-c]furan-6(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Lithium-Mediated Bromination

Deprotonation of the thieno-furan precursor using n-butyllithium or lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C, followed by quenching with bromine or 1,2-dibromo-1,1,2,2-tetrafluoroethane, yields the brominated product. This method achieves regioselectivity at the 2-position due to the electron-rich nature of the thieno ring.

Reaction Conditions

  • Solvent: THF

  • Temperature: −78°C to 25°C

  • Yield: 70–85%

Electrophilic Aromatic Bromination

Direct bromination using bromine in dichloromethane at ambient temperature is effective for substrates with activating groups. For example, treatment of thieno[2,3-c]furan-6(4H)-one with bromine (1.2 equiv) for 1 hour provides the product in 65% yield.

Optimization Note : Excess bromine or prolonged reaction times lead to di-brominated byproducts.

One-Pot Multicomponent Reactions

A convergent strategy employs triethyl orthoformate and heterocyclic amines to assemble the thieno-furan core while introducing bromine (Table 1).

Mechanism

  • Imine Formation : Triethyl orthoformate reacts with amines (e.g., 2-aminopyridine) to generate an imine intermediate.

  • Cyclization : The imine undergoes nucleophilic attack on a furanone derivative, followed by dehydrogenation to form the fused ring system.

  • Bromination : In situ bromination using N-bromosuccinimide (NBS) or CuBr2 completes the synthesis.

Table 1. Solvent and Catalyst Screening for One-Pot Synthesis

SolventCatalystTemperature (°C)Yield (%)Z:E Ratio
Isopropyl alcoholNoneReflux753:1
1,4-DioxaneFeCl380702:1
ToluenePd(OAc)2100651.5:1

Polar protic solvents (e.g., isopropyl alcohol) enhance reaction rates and regioselectivity.

Halogenation-Cyclization Sequences

A two-step protocol combines halogenation and cyclization:

Step 1: Halogenation of Aryl Ketones

Iron(III)-catalyzed iodination of 1-arylketones (e.g., 3-methoxyphenylacetophenone) with N-iodosuccinimide (NIS) in acetonitrile introduces iodine at the para position.

Step 2: Cyclization to Thieno-Furan

Copper(I)-catalyzed intramolecular O-arylation of the iodinated intermediate in toluene at 130°C forms the thieno-furan core. Subsequent bromine substitution replaces iodine, yielding the target compound.

Key Advantages :

  • Tolerance for electron-withdrawing and electron-donating substituents.

  • Yields: 55–75% after bromination.

Metal-Catalyzed Cross-Coupling

Palladium and iron catalysts enable Suzuki-Miyaura couplings to install bromine post-cyclization (Table 2).

Procedure

  • Cyclization : Convert 1-naphthol derivatives to naphtho[1,2-b]furan-2-carboxylates via MgCl2-mediated aldol condensation.

  • Bromination : Treat with bromine (1.1 equiv) in CH2Cl2.

  • Cross-Coupling : Use Pd(PPh3)4 and arylboronic acids to introduce substituents adjacent to bromine.

Table 2. Bromination Efficiency with Different Catalysts

CatalystBromine SourceTime (h)Yield (%)
Pd(PPh3)4Br2282
Fe(NO3)3·9H2ONBS575
CuICuBr2368

Comparative Analysis of Methods

MethodYield Range (%)ScalabilityByproduct Formation
Lithium-Mediated Bromination70–85ModerateLow
One-Pot Multicomponent65–75HighModerate
Halogenation-Cyclization55–75HighHigh
Cross-Coupling68–82LowLow

Key Findings :

  • Lithium-mediated bromination offers the highest yields but requires cryogenic conditions.

  • One-pot methods balance efficiency and scalability but require careful solvent selection.

  • Cross-coupling is limited by catalyst cost and sensitivity to functional groups .

Chemical Reactions Analysis

Types of Reactions

2-bromothieno[2,3-c]furan-6(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding thieno[2,3-c]furan-6(4H)-one.

    Substitution: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide or potassium thiolate under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thieno[2,3-c]furan-6(4H)-one.

    Substitution: Various substituted thieno[2,3-c]furan-6(4H)-one derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to 2-bromothieno[2,3-c]furan-6(4H)-one. For instance:

  • A study evaluated the effects of a structurally similar compound on triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468). The results indicated significant growth inhibition in these cancer cells with minimal effects on non-tumorigenic cells. The most promising derivative demonstrated a GI50 concentration of 13 µM, suggesting its potential as an anticancer agent .

Antimicrobial Properties

Thienopyrimidine derivatives, which share structural similarities with this compound, have been explored for their antimicrobial activities. These compounds have shown effectiveness against various bacterial strains, indicating that modifications to the thieno ring can enhance bioactivity .

Material Science Applications

The compound's unique electronic properties make it suitable for applications in organic electronics:

  • Organic Photovoltaics (OPV) : Research has indicated that thieno-based compounds can serve as effective electron acceptors in OPV devices. For example, blends containing derivatives of thieno[2,3-c]furan have demonstrated promising power conversion efficiencies (PCE), making them candidates for further development in solar energy applications .
CompoundCell Line TestedGI50 (µM)Activity Description
This compoundMDA-MB-23113Significant growth inhibition
Thienopyrimidine DerivativeVarious BacteriaVariesAntimicrobial activity

Table 2: Synthesis Methods for this compound

MethodDescriptionYield (%)
BrominationReaction with Br2_2 in organic solventHigh
CyclizationFormation via cyclization reactionsModerate

Case Studies

  • Antitumor Screening : In a study assessing the antitumor effects of thieno derivatives on TNBC cell lines, the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
  • Photovoltaic Performance : A recent investigation into the use of thieno derivatives as electron acceptors in OPV devices demonstrated improved efficiency when combined with specific donor materials. The study highlighted the importance of structural optimization for enhancing device performance.

Mechanism of Action

The mechanism of action of 2-bromothieno[2,3-c]furan-6(4H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but often include inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Reactivity :

  • Pyridinone: The bromine in pyridinone derivatives is reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), making them valuable intermediates in pharmaceutical synthesis .
  • Furanone: The furan’s electron-rich environment may favor nucleophilic substitution or ring-opening reactions, though this requires experimental validation.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 2-bromothieno[2,3-c]furan-6(4H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of fused thieno-furanones often involves multistep reactions. For example, analogous compounds like 8-cyclohexyl-3,4-dihydro-2H-[1,4]dithiepino[2,3-c]furan-6(8H)-one are synthesized via alkylation of 1,3-dithiane derivatives followed by base-promoted cyclization (e.g., using sodium bis(trimethylsilyl)amide) . For brominated analogs, bromination steps may be introduced using reagents like NBS (N-bromosuccinimide) under controlled temperatures (0–25°C). Yield optimization requires precise stoichiometry and inert atmospheres to prevent side reactions.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To confirm regioselectivity of bromination and lactone ring conformation.
  • HRMS (High-Resolution Mass Spectrometry) : For molecular weight validation and isotopic pattern analysis of bromine .
  • HPLC-PDA : To assess purity and detect trace impurities, especially for chiral analogs .
  • FT-IR : To identify carbonyl (C=O) stretches (~1750 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).

Q. How does the bromine substituent influence the compound’s stability under varying storage conditions?

  • Methodological Answer : Brominated heterocycles are often light- and temperature-sensitive. For instance, 2-bromo-6-chlorophenylboronic acid requires storage at 0–6°C to prevent decomposition . Similarly, this compound should be stored in amber vials under nitrogen at ≤4°C. Stability assays (TGA/DSC) can monitor thermal degradation thresholds .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for brominated thieno-furanones across literature?

  • Methodological Answer : Discrepancies often arise from competing pathways (e.g., over-bromination or ring-opening). Systematic studies using DOE (Design of Experiments) can isolate critical variables (e.g., solvent polarity, catalyst loading). For example, Rh₂(OAc)₄-catalyzed cycloadditions for CF₃-substituted furopyrazoles achieved optimized yields by tuning alkyne reactivity . Comparative kinetics (via in situ NMR) may identify rate-limiting steps .

Q. How can computational modeling guide the design of this compound derivatives for catalytic applications?

  • Methodological Answer : DFT (Density Functional Theory) calculations predict electrophilic/nucleophilic sites for functionalization. For instance, the bromine atom’s electron-withdrawing effect enhances α,β-unsaturated lactone reactivity, making it a candidate for Michael additions. MO (Molecular Orbital) analysis can also assess redox potential for catalytic cycles, as seen in thieno[2,3-c]isoquinolin-5-one derivatives used in PARP inhibition .

Q. What mechanistic insights explain unexpected rearrangements during base-mediated cyclization of brominated precursors?

  • Methodological Answer : Base-promoted carbanion rearrangements, as observed in 1,4-dithiepine-furanone synthesis, involve nucleophilic attack at the carbonyl followed by thiolate displacement . Isotopic labeling (e.g., ²H/¹³C) and trapping experiments (e.g., with Me₃SiCl) can identify intermediates. For brominated systems, competing elimination (HBr loss) versus cyclization pathways must be monitored via LC-MS.

Q. How does steric hindrance from the bromine substituent affect regioselectivity in cross-coupling reactions?

  • Methodological Answer : Bromine’s bulkiness can direct Suzuki-Miyaura couplings to less hindered positions. For example, in 2-bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one, coupling occurs preferentially at the pyridine ring over the thieno-furanone system . Screening Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) and additives (e.g., Cs₂CO₃) improves selectivity, as demonstrated in analogous fused heterocycles .

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